molecular formula C8H5F5S B1430388 3-(Pentafluorothio)phenylacetylene CAS No. 1426290-10-9

3-(Pentafluorothio)phenylacetylene

Cat. No.: B1430388
CAS No.: 1426290-10-9
M. Wt: 228.18 g/mol
InChI Key: XELVZKLFWXZJFL-UHFFFAOYSA-N
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Description

3-(Pentafluorothio)phenylacetylene: is an organic compound with the molecular formula C8H3F5S It is characterized by the presence of a pentafluorothio group attached to a phenyl ring, which is further connected to an acetylene group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Pentafluorothio)phenylacetylene typically involves the reaction of pentafluorothiophenol with phenylacetylene under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through a nucleophilic substitution mechanism, where the pentafluorothio group is introduced to the phenylacetylene.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, solvent choice, and reaction time. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 3-(Pentafluorothio)phenylacetylene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the pentafluorothio group to a thiol or other reduced forms.

    Substitution: The acetylene group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Catalysts such as palladium or copper complexes are often used in substitution reactions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced derivatives.

    Substitution: Various substituted phenylacetylenes.

Scientific Research Applications

3-(Pentafluorothio)phenylacetylene has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Materials Science: Employed in the development of advanced materials with unique electronic properties.

    Biology and Medicine: Investigated for potential use in drug development and as a probe in biochemical studies.

    Industry: Utilized in the production of specialty chemicals and polymers.

Mechanism of Action

The mechanism of action of 3-(Pentafluorothio)phenylacetylene involves its interaction with various molecular targets. The pentafluorothio group imparts unique electronic properties, which can influence the reactivity and binding affinity of the compound. In biochemical applications, it may interact with specific enzymes or receptors, modulating their activity through covalent or non-covalent interactions.

Comparison with Similar Compounds

    Phenylacetylene: Lacks the pentafluorothio group, resulting in different electronic properties and reactivity.

    Pentafluorothiophenol: Contains the pentafluorothio group but lacks the acetylene moiety.

    3-(Trifluoromethyl)phenylacetylene: Similar structure but with a trifluoromethyl group instead of pentafluorothio.

Uniqueness: 3-(Pentafluorothio)phenylacetylene is unique due to the presence of both the pentafluorothio and acetylene groups, which confer distinct electronic properties and reactivity. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

(3-ethynylphenyl)-pentafluoro-λ6-sulfane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F5S/c1-2-7-4-3-5-8(6-7)14(9,10,11,12)13/h1,3-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XELVZKLFWXZJFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=CC=C1)S(F)(F)(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901231310
Record name Sulfur, (3-ethynylphenyl)pentafluoro-, (OC-6-21)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901231310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1426290-10-9
Record name Sulfur, (3-ethynylphenyl)pentafluoro-, (OC-6-21)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1426290-10-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sulfur, (3-ethynylphenyl)pentafluoro-, (OC-6-21)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901231310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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